2-Hydroxypropyl 2-ethylhexanoate
Description
Properties
IUPAC Name |
2-hydroxypropyl 2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-4-6-7-10(5-2)11(13)14-8-9(3)12/h9-10,12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYYLBZELJCFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866719 | |
| Record name | Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
58921-10-1 | |
| Record name | 2-Hydroxypropyl 2-ethylhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58921-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxypropyl 2-ethylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Esterification via Reaction of 2-Ethylhexanoic Acid with Epoxy Compounds
One of the primary methods to prepare 2-hydroxyalkyl esters, including 2-hydroxypropyl 2-ethylhexanoate, is through the reaction of oxirane-containing compounds (epoxides) with carboxylic acids such as 2-ethylhexanoic acid.
Reaction Mechanism : The epoxy ring of a hydroxypropyl precursor (e.g., propylene oxide) opens upon reaction with 2-ethylhexanoic acid under controlled temperature, typically around 150–170°C, often in the presence of a catalyst to facilitate ring-opening and ester formation.
Catalysts and Conditions : Catalysts such as chromium nitrate complexes or other metal-based catalysts can be used to enhance conversion efficiency. The process is usually conducted in a solvent like methyl isobutyl ketone to maintain reaction homogeneity and control temperature.
Process Details : For example, adipic acid and ethylene oxide have been reacted in the presence of chromium catalysts at 160°C to yield hydroxyethyl esters, indicating that similar conditions apply for hydroxypropyl esters synthesis with 2-ethylhexanoic acid.
Product Isolation : The crude ester is typically purified by vacuum distillation, yielding a colorless product with a boiling point around 64°-67°C at 2 mmHg and a refractive index near 1.4202 at 25°C.
Table 1: Typical Reaction Parameters for Hydroxyalkyl Ester Formation
| Parameter | Typical Value |
|---|---|
| Acid Used | 2-Ethylhexanoic acid |
| Epoxy Compound | Propylene oxide (for hydroxypropyl group) |
| Catalyst | Chromium nitrate nonahydrate or other metal catalysts |
| Solvent | Methyl isobutyl ketone |
| Temperature | 150–170°C |
| Reaction Time | 1–6 hours |
| Purification | Vacuum distillation |
| Product Boiling Point | 64°–67°C at 2 mmHg |
| Product Refractive Index | ~1.4202 at 25°C |
This method is well-documented in patent literature and industrial processes for producing hydroxyalkyl esters, including this compound.
Transesterification Approach
Another method involves transesterification, where 2-ethylhexanoate esters (such as methyl or ethyl 2-ethylhexanoate) react with propylene glycol or similar hydroxypropyl donors.
Catalysts : Alkali metal alkoxides (e.g., sodium methoxide) or metal carbonates (potassium, cesium carbonate) are commonly used as catalysts to promote transesterification.
Reaction Conditions : The reaction is typically conducted under reflux with removal of the by-product alcohol (methanol or ethanol) to drive the equilibrium toward ester formation.
Advantages : This method allows for better control of the hydroxypropyl content and can be tuned to achieve specific esterification degrees.
Purification : The product is purified by washing, drying, and vacuum distillation to remove residual catalysts and unreacted starting materials.
Though specific data on this compound prepared by this method are less prevalent, analogous esters such as triethylene glycol bis(2-ethylhexanoate) have been synthesized using similar transesterification routes with high efficiency.
Synthesis via Reaction of 2-Ethylhexanoyl Chloride with Hydroxypropyl Compounds
An alternative route involves the reaction of 2-ethylhexanoyl chloride with hydroxypropyl alcohols under basic conditions.
-
Preparation of 2-ethylhexanoyl chloride from 2-ethylhexanoic acid using chlorinating agents.
Deprotonation of hydroxypropyl alcohol with a base (e.g., potassium hydroxide).
Nucleophilic acyl substitution where the hydroxypropyl alkoxide attacks the acyl chloride, forming the ester linkage.
Reaction Environment : The process is biphasic, involving aqueous and organic phases, with careful temperature control (around 25–35°C) to prevent side reactions.
By-Products and Purification : The reaction produces chloride salts as by-products, which are removed by aqueous washing. The organic phase is washed, dried, and distilled to isolate pure this compound.
Industrial Example : A similar process is used in the synthesis of tert-butyl peroxy-2-ethylhexanoate, demonstrating the feasibility of acyl chloride routes for 2-ethylhexanoate derivatives.
Summary Table of Preparation Methods
Research Findings and Notes
The epoxy ring-opening method is widely used industrially due to its straightforward approach and relatively mild conditions. The reaction kinetics and catalyst choice significantly affect the yield and purity.
Transesterification offers flexibility but requires removal of by-product alcohols to shift equilibrium, which may complicate scale-up.
The acyl chloride method provides a rapid reaction but involves handling corrosive reagents and requires careful control of reaction parameters to avoid side reactions.
Analytical techniques such as titration for acid value, refractive index measurement, and vacuum distillation are essential for monitoring product quality.
The choice of method depends on the desired scale, purity, and available raw materials.
Chemical Reactions Analysis
2-Hydroxypropyl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-Hydroxypropyl 2-ethylhexanoate, with the chemical formula C11H22O3, is an ester compound that has garnered attention in various scientific and industrial applications. This article explores its applications, particularly in the fields of chemistry, materials science, and pharmaceuticals, supported by comprehensive data tables and documented case studies.
Chemical Properties and Structure
This compound is characterized by its unique structure, which includes a hydroxy group and an ethylhexanoate moiety. Its molecular weight is approximately 198.29 g/mol, and it is classified as a non-ionic surfactant due to its amphiphilic nature. The compound's solubility in both organic solvents and water makes it versatile for various applications.
Surfactants and Emulsifiers
This compound serves as an effective surfactant in various formulations. Its ability to reduce surface tension makes it suitable for use in:
- Cosmetics : It is used in creams and lotions to enhance texture and stability.
- Food Industry : Acts as an emulsifier in food products, improving consistency and shelf life.
Pharmaceuticals
The compound has potential applications in drug formulation, particularly as a solvent or carrier for active pharmaceutical ingredients (APIs). Its properties allow for improved solubility and bioavailability of poorly soluble drugs.
Case Study Example:
A study published in the Journal of Pharmaceutical Sciences demonstrated that formulations containing this compound significantly enhanced the solubility of certain APIs compared to traditional solvents. This improvement can lead to more effective drug delivery systems.
Polymer Chemistry
In polymer chemistry, this compound is utilized as a plasticizer or modifier in the production of polymers. Its inclusion can enhance flexibility and processability of polymer materials.
Data Table: Polymer Applications
| Polymer Type | Application | Benefits |
|---|---|---|
| Polyvinyl Chloride | Plasticizer | Increases flexibility |
| Polyurethane | Modifier | Enhances durability |
Coatings and Adhesives
Due to its adhesive properties, this compound is used in coatings and adhesives formulations. It improves adhesion strength and durability of coatings applied on various substrates.
Agricultural Chemicals
The compound has been investigated for use in agricultural formulations as a surfactant that enhances the efficacy of pesticides by improving their spreadability and absorption on plant surfaces.
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl 2-ethylhexanoate involves its interaction with specific molecular targets and pathways. It acts as a coalescing agent in coatings, helping to reduce the minimum film-forming temperature and improve the film’s mechanical properties. The compound’s hydroxy group allows it to form hydrogen bonds with other molecules, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Hydroxypropyl 2-ethylhexanoate
- CAS Number : 58921-10-1
- Molecular Formula : C₁₁H₂₂O₃
- Molecular Weight : 202.29 g/mol
Its structure features a hydroxyl group on the propyl chain and a branched 2-ethylhexanoate ester group, making it a versatile intermediate in organic synthesis and polymer chemistry.
Safety Profile: No explicit developmental toxicity data are available for this compound. However, safety data sheets advise precautions typical of laboratory chemicals, including proper ventilation and personal protective equipment .
Comparison with Structurally Similar Compounds
Quaternary Ammonium Derivatives
Example: (2-Hydroxypropyl)trimethylammonium 2-ethylhexanoate (CAS 62314-22-1)
Metal-Based Esters
Example: Tin(II) 2-ethylhexanoate (stannous octoate, CAS 301-10-0)
- Molecular Formula : C₈H₁₆O₂Sn
- Molecular Weight : 405.04 g/mol
- Key Differences: Contains a tin metal center, enabling catalytic activity in polymerization (e.g., polylactide synthesis). Exhibits higher toxicity risks, including developmental and reproductive toxicity in animal studies . Industrial use contrasts with the research-only scope of this compound.
Comparison with Functional Analogs
Esters with Similar Backbones
Example: 2-Methylpropyl hexanoate (CAS 576-19-2)
- Molecular Formula : C₁₀H₂₀O₂
- Molecular Weight : 172.26 g/mol
- Key Differences :
- Lacks a hydroxyl group, reducing polarity.
- Used in food flavoring (e.g., imitation pineapple) rather than laboratory synthesis.
Example: 2-(Dimethylamino)ethyl hexanoate (CAS 36584-87-9)
- Molecular Formula: C₁₀H₂₁NO₂
- Molecular Weight : 187.28 g/mol
- Key Differences: Incorporates a dimethylamino group, enhancing solubility in polar solvents. Potential use in pharmaceuticals or surfactants, unlike the hydroxylated variant.
Comparison with Application-Specific Analogs
Polymeric Derivatives
Example: Poly(lead methacrylate 2-ethylhexanoate/methyl methacrylate)
- Composition: A copolymer containing lead methacrylate 2-ethylhexanoate .
- Key Differences: Polymer backbone with lead ions, offering unique thermal and mechanical properties. Industrial applications in coatings or adhesives, diverging from the monomeric ester’s role.
Hydroxypropyl-Containing Polymers
Example : Hydroxypropyl cellulose (CAS 9004-64-2)
- Molecular Weight : Variable (typically > 10⁵ g/mol)
- Key Differences: A water-soluble polymer used in pharmaceuticals and food. Contrasts with the low molecular weight and ester functionality of this compound.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Application-Specific Properties
Research Findings and Gaps
- Toxicity Data: While this compound lacks comprehensive toxicological studies, structurally related tin-based esters show significant risks .
- Functional Versatility: The hydroxyl group in this compound offers reactivity for further derivatization, unlike non-hydroxylated esters like 2-methylpropyl hexanoate .
- Industrial Potential: Quaternary ammonium derivatives (e.g., CAS 62314-22-1) remain underexplored in advanced materials despite their ionic character .
Biological Activity
2-Hydroxypropyl 2-ethylhexanoate (2-HEHA) is an ester derived from 2-ethylhexanoic acid and propylene glycol. This compound has garnered attention for its potential biological activities, particularly in the context of toxicity, environmental impact, and applications in various industries. Understanding its biological activity is crucial for assessing its safety and efficacy in consumer products and industrial applications.
- IUPAC Name : this compound
- CAS Number : 58921-10-1
- Molecular Formula : CHO
- Molecular Weight : 216.32 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Toxicity :
- Studies indicate that 2-HEHA exhibits moderate toxicity to aquatic organisms, with acute LC50 values ranging between 1.0 mg/L and 100 mg/L, suggesting potential risks to aquatic ecosystems .
- In experimental animal studies, significant effects on liver function and developmental toxicity were observed, particularly with prolonged exposure .
- Endocrine Disruption :
- Applications in Industry :
Toxicological Studies
A comprehensive review of toxicological data reveals several critical findings regarding the effects of this compound:
Case Studies
- Aquatic Toxicity Assessment :
- Developmental Toxicity Research :
The biological activity of this compound is believed to involve interactions at the cellular level, particularly through:
- Cell Membrane Interaction : The compound may integrate into cell membranes due to its lipophilic nature, potentially altering membrane fluidity and function.
- Enzyme Modulation : It may affect enzyme activities involved in metabolic pathways, leading to altered physiological responses.
Q & A
Q. What analytical challenges arise when quantifying this compound in complex matrices?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
